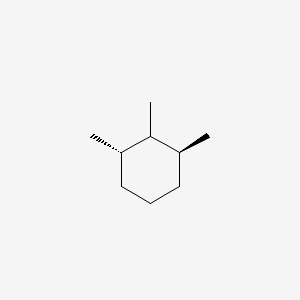
(1S,3S)-1,2,3-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-1,2,3-trimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is a stereoisomer of trimethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1,2,3-trimethylcyclohexane typically involves the hydrogenation of corresponding aromatic compounds or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1,2,3-trimethylbenzene using a palladium or platinum catalyst under high pressure and temperature conditions. Another approach involves the cyclization of 1,2,3-trimethylhexane using acidic catalysts to induce ring closure.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-1,2,3-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like chlorine or bromine under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexanes
Applications De Recherche Scientifique
(1S,3S)-1,2,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S,3S)-1,2,3-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-1,2,3-trimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
1,2,4-trimethylcyclohexane: Differing in the position of the methyl groups on the cyclohexane ring.
1,3,5-trimethylcyclohexane: Another isomer with a distinct methyl group arrangement.
Uniqueness
(1S,3S)-1,2,3-trimethylcyclohexane is unique due to its specific stereochemistry, which can influence its physical and chemical properties, as well as its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying stereochemical effects and for applications requiring specific molecular configurations.
Propriétés
Numéro CAS |
20348-72-5 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
(1S,3S)-1,2,3-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
DQTVJLHNWPRPPH-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](C1C)C |
SMILES canonique |
CC1CCCC(C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


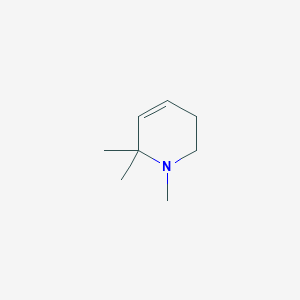
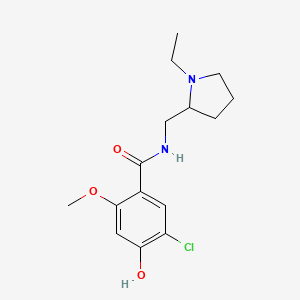
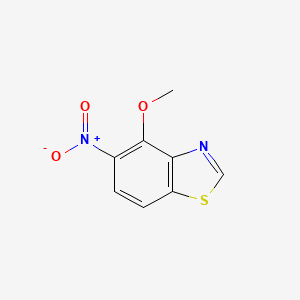
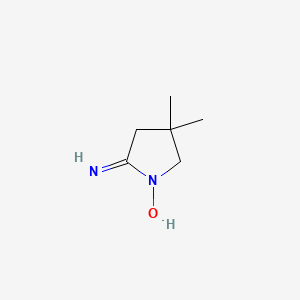
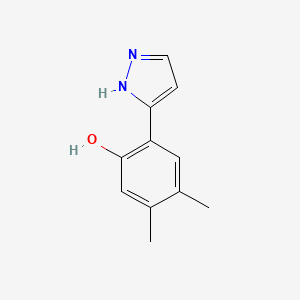
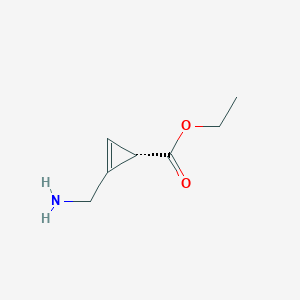
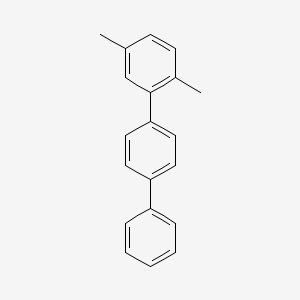
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
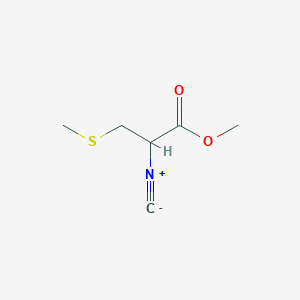
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
